molecular formula C8H16N2 B13344261 (S)-3-(Azetidin-1-yl)piperidine

(S)-3-(Azetidin-1-yl)piperidine

Cat. No.: B13344261
M. Wt: 140.23 g/mol
InChI Key: YDJSNSJKBMNVAG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Azetidin-1-yl)piperidine is a chiral bicyclic amine featuring a piperidine ring substituted at the 3-position with an azetidine moiety. Its stereochemical configuration (S-enantiomer) is critical for interactions with biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibition. The compound’s rigid bicyclic structure enhances receptor binding selectivity compared to monocyclic analogs.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3S)-3-(azetidin-1-yl)piperidine

InChI

InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2/t8-/m0/s1

InChI Key

YDJSNSJKBMNVAG-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](CNC1)N2CCC2

Canonical SMILES

C1CC(CNC1)N2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Azetidin-1-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of 3-chloropropylamine with sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Azetidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

It appears that there is not much information available about the applications of the specific compound "(S)-3-(Azetidin-1-yl)piperidine" in the provided search results. However, the search results do provide information on related compounds such as azetidines, piperidines, and molecules containing both azetidine and piperidine moieties, as well as their applications.

Azetidines and their applications

  • As building blocks: Azetidine and its derivatives are used as building blocks to prepare small peptides . Azetidine-3-carboxylic acids are employed in the preparation of endomorphin tetrapeptides .
  • Analogues: Azetidine derivatives can act as analogues of pain medication .
  • Pharmaceuticals: Azetidine is present in Baricitinib, a drug used to modify anti-rheumatic diseases .
  • Anti-bacterial Agents: Certain 7-(3-sulfenyl-azetidin-1-yl) compounds possess antibacterial activities .
  • Treating diseases: Compounds with azetidine are useful for treating pain, inflammation and CNS disorders .

Piperidines and their applications

  • Chiral Piperidine Scaffolds: Chiral piperidine scaffolds are common cores in many active pharmaceuticals in medical chemistry .
  • SUCNR1 inhibition: Piperidyl analogs have shown good SUCNR1 inhibition .
  • mGlu2 receptor positive allosteric modulators (PAMs): Spiro-oxindole piperidine series have been identified with improved activity and metabolic stability .

Combined Azetidine-Piperidine Structures

  • Monoacylglycerol Lipase Inhibitors: Piperidin-4-yl-azetidine diamides act as monoacylglycerol lipase inhibitors . Novel PET ligands that image monoacylglycerol lipase are based on piperazinyl azetidine scaffold .
  • Bioisosteres: 3-(Azetidin-3-yl)-1H-benzimidazol-2-one core was identified as bioisostere of spiro-oxindole piperidine .

Table of Compounds and Applications

Compound TypeApplication
Azetidine DerivativesBuilding blocks for peptides , pain medication analogues , anti-rheumatic drugs , anti-bacterial agents , treating pain, inflammation, CNS disorders
Piperidine ScaffoldsActive pharmaceuticals , SUCNR1 inhibition
Piperidin-4-yl-azetidine diamidesMonoacylglycerol lipase inhibitors
Piperazinyl azetidine scaffoldPET ligands for imaging monoacylglycerol lipase
3-(Azetidin-3-yl)-1H-benzimidazol-2-oneBioisostere of spiro-oxindole piperidine

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Structural Insights : Azetidine-piperidine hybrids prioritize target selectivity but lack comprehensive SAR studies compared to aryl-substituted analogs .
  • Therapeutic Potential: TLR antagonism () and GlyT1 inhibition () are promising but underexplored for this compound.
  • Safety Data: Limited toxicity profiles necessitate further in vitro studies.

Q & A

Basic: What are the key considerations for optimizing the synthetic route of (S)-3-(Azetidin-1-yl)piperidine?

Answer:
The synthesis of this compound requires multi-step organic reactions with precise control over stereochemistry. Key steps include:

  • Ring formation : Azetidine and piperidine rings are typically constructed via cyclization reactions, such as nucleophilic substitution or reductive amination.
  • Stereochemical control : Chiral catalysts (e.g., BINOL-derived ligands) or chiral auxiliaries are often employed to achieve the desired (S)-configuration .
  • Reaction conditions : Solvents like dichloromethane or dimethyl sulfoxide (DMSO), temperatures between 0–60°C, and inert atmospheres (N₂/Ar) are critical for yield and purity .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the enantiomerically pure product .

Advanced: How can researchers address contradictions in bioactivity data for this compound derivatives?

Answer:
Discrepancies in bioactivity may arise from:

  • Structural heterogeneity : Impurities in stereoisomers or byproducts can skew results. Validate compound purity via NMR (>95% purity) and chiral HPLC .
  • Assay variability : Standardize in vitro assays (e.g., enzyme inhibition, receptor binding) across labs using positive controls (e.g., known inhibitors) and replicate experiments .
  • Biological models : Differences in cell lines or animal models (e.g., rodent strain variability) may alter outcomes. Cross-validate findings in multiple models and use pharmacokinetic (PK) profiling to correlate in vitro/in vivo data .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms molecular structure and stereochemistry. Key signals include azetidine C-H (δ 3.2–3.8 ppm) and piperidine N-CH₂ (δ 2.5–3.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₆N₂: 140.13 g/mol) and detects fragmentation patterns .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>99% for pharmacologic studies) .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in neurological targets?

Answer:

  • Target identification : Use affinity chromatography or photoaffinity labeling to identify binding proteins in brain homogenates .
  • Functional assays : Measure cAMP modulation or calcium flux in neuronal cell lines (e.g., SH-SY5Y) to assess GPCR or ion channel interactions .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like σ receptors or monoamine transporters .
  • In vivo validation : Employ rodent models (e.g., forced swim test for depression) with PK/PD monitoring to correlate target engagement with behavioral outcomes .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
  • Storage : Store at –20°C under inert gas (Ar) to prevent degradation .
  • Waste disposal : Neutralize with dilute acetic acid before incineration .
  • Toxicity screening : Perform Ames tests (mutagenicity) and acute toxicity studies in zebrafish embryos (LC₅₀) prior to mammalian models .

Advanced: How can structural modifications of this compound enhance its pharmacokinetic profile?

Answer:

  • Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to improve blood-brain barrier (BBB) penetration (logP target: 2–3) .
  • Metabolic stability : Replace labile protons with deuterium or install steric hindrance near metabolic hotspots (e.g., N-methylation) .
  • Solubility enhancement : Incorporate polar groups (e.g., hydroxyl, morpholine) while monitoring logD (target: 1–2) .
  • Prodrug strategies : Design ester or carbonate prodrugs to enhance oral bioavailability .

Basic: How should researchers design SAR studies for this compound derivatives?

Answer:

  • Core modifications : Vary azetidine/piperidine substituents (e.g., alkyl, aryl) and assess impact on receptor binding (IC₅₀) .
  • Stereochemical probes : Compare (S)- vs. (R)-enantiomers in functional assays to determine enantioselectivity .
  • Bioisosteric replacement : Substitute azetidine with pyrrolidine or oxetane to evaluate ring size effects .

Advanced: What strategies mitigate off-target effects of this compound in vivo?

Answer:

  • Selectivity profiling : Screen against panels of related receptors (e.g., adrenergic, dopaminergic) to identify cross-reactivity .
  • Dose optimization : Establish a therapeutic index (LD₅₀/ED₅₀) using PK/PD modeling .
  • Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxides) that may cause toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.